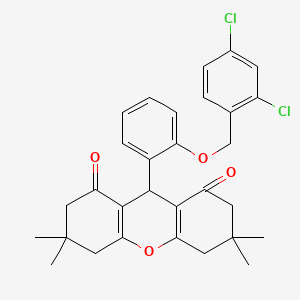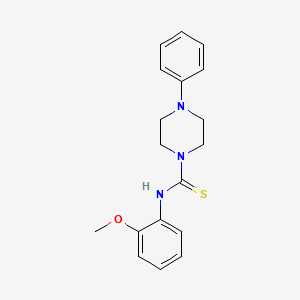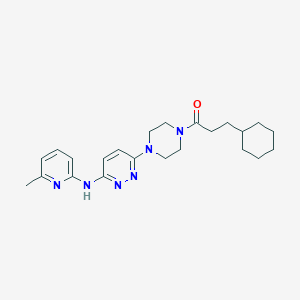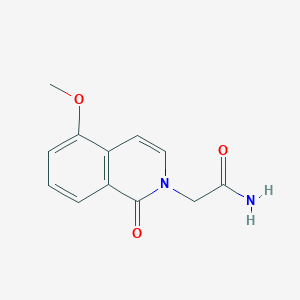
4-((1H-1,2,3-Triazol-5-yl)methyl)piperidine-4-carboxylic acid dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((1H-1,2,3-Triazol-5-yl)methyl)piperidine-4-carboxylic acid dihydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
作用机制
Target of Action
Compounds with a similar 1,2,3-triazole structure have been found to interact with various biological targets . For instance, some 1,2,3-triazole derivatives have been reported to interact with acetylcholinesterase, a key enzyme involved in neurodegenerative diseases .
Mode of Action
The nitrogen atoms of the triazole moiety in similar compounds actively contribute to binding to the active site of enzymes . This interaction can lead to changes in the enzyme’s activity, potentially inhibiting its function.
Biochemical Pathways
Compounds with a similar 1,2,3-triazole structure have been associated with various biological activities, including antiviral, anti-inflammatory, anticancer, and anticholinesterase activities . These activities suggest that such compounds may affect multiple biochemical pathways.
Pharmacokinetics
The drug-likeness of similar compounds has been investigated, predicting their pharmacokinetic properties .
Result of Action
Similar 1,2,3-triazole compounds have shown cytotoxic activities against various cancer cell lines .
生化分析
Biochemical Properties
4-((1H-1,2,3-Triazol-5-yl)methyl)piperidine-4-carboxylic acid dihydrochloride plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. The triazole ring in the compound can bind to the active sites of enzymes, influencing their activity. For instance, triazole derivatives are known to inhibit enzymes like cytochrome P450, which is involved in drug metabolism . Additionally, the piperidine ring can interact with neurotransmitter receptors, potentially affecting signal transduction pathways .
Cellular Effects
The effects of this compound on cells are multifaceted. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, triazole derivatives have been shown to modulate the activity of kinases, which are key regulators of cell signaling . This modulation can lead to changes in gene expression and alterations in cellular metabolism, impacting cell growth and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The triazole ring can form hydrogen bonds and coordinate with metal ions in enzyme active sites, leading to enzyme inhibition or activation . Additionally, the compound can interact with DNA and RNA, potentially affecting gene expression . These interactions highlight the compound’s ability to modulate biochemical pathways at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that triazole derivatives can remain stable under various conditions, but their activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as enzyme inhibition or receptor modulation . At high doses, it can cause toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . These dosage-dependent effects highlight the importance of careful dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities . Additionally, the compound can influence metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments . This distribution is crucial for its biological activity, as it determines the compound’s localization and accumulation within target tissues .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and influence gene expression . Understanding the subcellular localization of the compound provides insights into its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-1,2,3-Triazol-5-yl)methyl)piperidine-4-carboxylic acid dihydrochloride typically involves a multi-step process. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring. The reaction conditions usually include a copper(I) catalyst, such as copper sulfate, and a reducing agent like sodium ascorbate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques can further enhance the efficiency of the industrial synthesis process .
化学反应分析
Types of Reactions
4-((1H-1,2,3-Triazol-5-yl)methyl)piperidine-4-carboxylic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different triazole oxides, while substitution reactions can produce a wide range of substituted triazole derivatives .
科学研究应用
4-((1H-1,2,3-Triazol-5-yl)methyl)piperidine-4-carboxylic acid dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities, such as antimicrobial and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, making it valuable in organic synthesis.
Materials Science: It is used in the development of new materials with specific properties, such as polymers and nanomaterials.
相似化合物的比较
Similar Compounds
Similar compounds include other triazole derivatives, such as:
- 1,2,3-Triazole
- 1,2,4-Triazole
- Benzotriazole
Uniqueness
What sets 4-((1H-1,2,3-Triazol-5-yl)methyl)piperidine-4-carboxylic acid dihydrochloride apart is its unique combination of the triazole ring with the piperidine and carboxylic acid moieties. This combination provides distinct chemical and biological properties, making it a valuable compound for various applications .
属性
IUPAC Name |
4-(2H-triazol-4-ylmethyl)piperidine-4-carboxylic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2.2ClH/c14-8(15)9(1-3-10-4-2-9)5-7-6-11-13-12-7;;/h6,10H,1-5H2,(H,14,15)(H,11,12,13);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFAQJNTJOOUMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CC2=NNN=C2)C(=O)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(2-chlorobenzyl)-3-(3,5-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2518321.png)
![8-(hexylamino)-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2518322.png)
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2518323.png)
![3-fluoro-4-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide](/img/structure/B2518325.png)
![(E)-N-[2-(1-Cyclopentylpyrazol-3-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2518328.png)
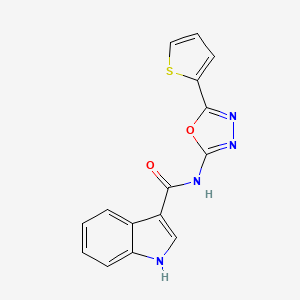
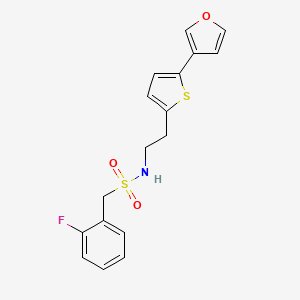
![1-[4-[3-(Trifluoromethyl)azetidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2518333.png)
